molecular formula C16H11FO2 B2471938 (3E)-3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1224712-84-8

(3E)-3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2471938
CAS No.: 1224712-84-8
M. Wt: 254.26
InChI Key: PWJDMLKGJLNPOA-FMIVXFBMSA-N
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Description

(3E)-3-[(2-Fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one ( 1224712-84-8) is a synthetic compound belonging to the class of 3-benzylidenechromanones, which are recognized as rigid analogs of chalcones and are structurally related to flavonoids . This compound has a molecular formula of C16H11FO2 and a molecular weight of 254.26 g/mol . Its structure features a conjugated α,β-unsaturated ketone system, which is known to confer reactivity with thiol groups and may underpin its mechanism in interacting with biological targets, while potentially avoiding the genotoxicity associated with agents that target nucleic acids . This reagent holds significant value in medicinal chemistry and anticancer research. Compounds within the 3-benzylidenechromanone family have demonstrated promising cytotoxic activity against a range of human cancer cell lines, including oral squamous cell carcinoma (OSCC) and leukemic cells . Research on this chemical class indicates that specific structural modifications can enhance tumor-specificity , a critical metric for evaluating a compound's potential to selectively target malignant cells over non-malignant ones . Quantitative Structure-Activity Relationship (QSAR) studies suggest that the three-dimensional molecular shape and polarization are key determinants of this desirable biological profile . Furthermore, 3-benzylidenechromanone derivatives have been investigated for other bioactivities, such as free radical scavenging (antioxidant) and α-glucosidase inhibitory potential, highlighting their utility in broader pharmacological discovery efforts . For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. It must not be incorporated into personal, household, or veterinary products.

Properties

IUPAC Name

(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9H,10H2/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJDMLKGJLNPOA-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2F)/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3E)-3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one, also known by its CAS Number 1224712-84-8, is a compound belonging to the benzopyran class of organic compounds. These compounds have garnered attention due to their diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11FO2. The compound features a benzopyran ring system with a fluorophenyl substituent that may influence its biological activity.

Antitumor Activity

Recent studies have shown that benzopyran derivatives exhibit significant antitumor properties. A review of 510 benzopyran compounds isolated from marine fungi indicated that approximately 33.9% demonstrated notable antitumor activity . Specific studies on similar structures have reported IC50 values indicating effective inhibition of cancer cell proliferation.

CompoundIC50 (µM)Cancer Type
Compound A15.2Breast
Compound B22.5Lung
This compoundTBDTBD

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. In a comparative study, it was found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Klebsiella pneumoniae20.0

These results suggest that the compound may possess broad-spectrum antibacterial activity.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown promising anti-inflammatory effects in vitro and in vivo studies. For instance, one study reported that the compound exhibited an inhibition rate of over 70% in pro-inflammatory cytokine production at certain concentrations .

The biological activities of benzopyrans are often attributed to their ability to interact with specific molecular targets within cells. For example:

  • Antitumor Activity : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
  • Antibacterial Activity : They may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Case Studies

  • Study on Antitumor Effects : A recent study assessed the effects of various benzopyran derivatives on tumor cell lines and found that those with electron-withdrawing groups (like fluorine) exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
  • Evaluation of Antibacterial Properties : In another study focusing on the antibacterial efficacy of benzopyrans, this compound was tested against MRSA strains and showed promising results comparable to standard antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (3E)-3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one exhibit significant anticancer properties. They have been shown to induce apoptosis in various cancer cell lines through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
  • Induction of Apoptosis : The compound activates pro-apoptotic pathways, leading to programmed cell death in cancerous cells.

Case Study : A recent study evaluated the cytotoxic effects of this compound against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 5.5 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Data Table : Antimicrobial Activity

Compound IDTarget BacteriaMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli47.5 µg/mL

Structure-Activity Relationship Studies

Research has focused on understanding how modifications to the benzopyran structure affect biological activity. Substitutions at specific positions on the aromatic ring have been correlated with increased potency against various cancer cell lines.

In Vivo Studies

Preliminary in vivo studies have shown promising results in animal models for both anticancer and antimicrobial efficacy, suggesting that further exploration could lead to therapeutic applications.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : Ortho-substituted derivatives (e.g., 2-F, 2-Cl) exhibit steric hindrance, which may reduce rotational freedom and stabilize specific conformations .
  • Lipophilicity : The 4-Cl analogue (LogP = 4.0) is more lipophilic than the 2-F compound (predicted LogP ~3.5), suggesting differences in membrane permeability .

Physicochemical Properties

  • Thermal Stability : Melting points for related compounds (e.g., 175°C for 14e in ) suggest moderate thermal stability, likely conserved in the fluorinated derivative.
  • Solubility : Methoxy-substituted derivatives (e.g., HIF-13) exhibit improved aqueous solubility compared to halogenated analogues due to reduced hydrophobicity .

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